1-(1,3-Oxazol-2-yl)piperazinedihydrochloride
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Overview
Description
1-(1,3-Oxazol-2-yl)piperazinedihydrochloride is a heterocyclic compound that features both an oxazole and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Oxazol-2-yl)piperazinedihydrochloride typically involves the reaction of piperazine with oxazole derivatives under controlled conditions. One common method involves the use of 1,3-oxazol-2-ylmethyl chloride and piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Oxazol-2-yl)piperazinedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be used as reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of reduced piperazine derivatives .
Scientific Research Applications
1-(1,3-Oxazol-2-yl)piperazinedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 1-(1,3-Oxazol-2-yl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Oxazol-4-yl)methylpiperazine dihydrochloride
- 4,5-Dihydro-1,3-oxazoles
- 4,5-Dihydro-1,3-oxazines
Uniqueness
1-(1,3-Oxazol-2-yl)piperazinedihydrochloride is unique due to its specific combination of oxazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H13Cl2N3O |
---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3-oxazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h3,6,8H,1-2,4-5H2;2*1H |
InChI Key |
WOFVMHDDTZRTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CO2.Cl.Cl |
Origin of Product |
United States |
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